(Bromomethyl)trimethylsilane

Catalog No.
S662821
CAS No.
18243-41-9
M.F
C4H11BrSi
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Bromomethyl)trimethylsilane

CAS Number

18243-41-9

Product Name

(Bromomethyl)trimethylsilane

IUPAC Name

bromomethyl(trimethyl)silane

Molecular Formula

C4H11BrSi

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C4H11BrSi/c1-6(2,3)4-5/h4H2,1-3H3

InChI Key

ACAUYCZBWABOLI-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CBr

Canonical SMILES

C[Si](C)(C)CBr

The exact mass of the compound (Bromomethyl)trimethylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(Bromomethyl)trimethylsilane (CAS 18243-41-9) is a foundational organosilicon building block primarily utilized as a precursor for trimethylsilylmethyl Grignard and lithium reagents, which are essential for Peterson olefinations and the synthesis of allylsilanes. Featuring a highly reactive bromomethyl group adjacent to a trimethylsilyl moiety, it leverages the alpha-silicon effect to stabilize adjacent charge transitions. For procurement professionals and synthetic chemists, this compound represents the optimal intersection of reactivity and stability, serving as a versatile alkylating agent and a masked benzylic anion equivalent in advanced C-H functionalization workflows [1].

Attempting to substitute (bromomethyl)trimethylsilane with its cheaper chlorinated analog, (chloromethyl)trimethylsilane, frequently disrupts established manufacturing protocols due to the notoriously poor initiation kinetics of the carbon-chlorine bond during Grignard formation. This necessitates hazardous chemical initiators or specialized active magnesium, increasing process complexity and the risk of Wurtz-type homocoupling byproducts. Conversely, substituting with the more reactive (iodomethyl)trimethylsilane introduces severe handling liabilities, as the iodo- analog is highly light-sensitive and prone to rapid degradation during storage. Non-silylated alkyl bromides completely fail to provide the alpha-silicon effect required for downstream Peterson olefination, making the exact bromo-silyl structure non-interchangeable for these specific synthetic pathways[1].

Superior Grignard Initiation Kinetics

In the preparation of trimethylsilylmethylmagnesium halides, (bromomethyl)trimethylsilane initiates readily in ethereal solvents, consistently yielding >90% of the desired Grignard reagent without requiring harsh activation. In contrast, (chloromethyl)trimethylsilane exhibits sluggish initiation, often requiring the addition of entrainers such as 1,2-dibromoethane, elevated temperatures, or highly reactive Rieke magnesium to force the reaction, which subsequently increases the formation of undesired 1,2-bis(trimethylsilyl)ethane via Wurtz coupling[1].

Evidence DimensionGrignard initiation requirement and byproduct formation
Target Compound DataSpontaneous initiation; >90% yield; low Wurtz coupling
Comparator Or Baseline(Chloromethyl)trimethylsilane requires chemical entrainers/activation; higher Wurtz coupling
Quantified DifferenceElimination of chemical initiators and significant reduction in homocoupling byproducts.
ConditionsStandard magnesium turnings in diethyl ether or THF at ambient to reflux temperatures.

Elimating the need for hazardous Grignard initiators streamlines scale-up processes and improves the purity of the resulting organometallic reagent.

Accelerated Nucleophilic Displacement Rates

The bromomethyl group in (bromomethyl)trimethylsilane serves as a highly efficient leaving group in SN2 reactions, allowing for rapid nucleophilic substitution under mild conditions. For example, the synthesis of silylmethylphosphonates via the Michaelis-Arbuzov reaction proceeds efficiently with the bromo- analog, whereas the corresponding reaction with (chloromethyl)trimethylsilane requires severe thermal conditions (150–170 °C for extended periods), which can lead to thermal degradation of sensitive substrates and lower overall yields[1].

Evidence DimensionThermal requirements for complete nucleophilic substitution
Target Compound DataMild to moderate heating (typically <100 °C) with high conversion
Comparator Or Baseline(Chloromethyl)trimethylsilane requires severe conditions (150–170 °C)
Quantified Difference~50–70 °C reduction in required reaction temperature.
ConditionsMichaelis-Arbuzov reaction or general SN2 displacement with amine/thiol nucleophiles.

Lower reaction temperatures prevent the degradation of complex, thermally sensitive intermediates during multi-step syntheses.

Optimal Shelf-Life and Handling Stability

While (iodomethyl)trimethylsilane offers slightly higher reactivity in certain cross-coupling scenarios, it suffers from pronounced photolytic instability and rapid cleavage of the halomethyl group under acidic conditions. (Bromomethyl)trimethylsilane, however, demonstrates robust stability under standard laboratory storage conditions, resisting immediate light-induced degradation while still maintaining sufficient reactivity for unactivated cross-couplings and C-H functionalization protocols [1].

Evidence DimensionStorage stability and degradation resistance
Target Compound DataStable under standard dark storage; resistant to rapid photolytic decay
Comparator Or Baseline(Iodomethyl)trimethylsilane exhibits high light sensitivity and rapid acid-mediated cleavage
Quantified DifferenceSubstantially longer shelf-life and elimination of ultra-strict light/temperature exclusion requirements.
ConditionsLong-term reagent storage and handling in standard laboratory environments.

Procuring the bromo- analog significantly reduces cold-chain and specialized storage costs while minimizing batch-to-batch variability caused by reagent degradation.

High-Yield Masked Benzylic Anion Equivalent

In advanced ruthenium-catalyzed ortho-silylmethylation of arenes, (bromomethyl)trimethylsilane acts as a highly effective masked benzylic anion equivalent. It enables the regioselective installation of silyl synthetic handles with yields reaching up to 90% for specific N-heterocycle and pharmaceutical targets. This performance vastly outperforms generic alkyl halides, which cannot undergo the subsequent fluoride-mediated unmasking or Peterson-type olefination required to build complex downstream architectures [1].

Evidence DimensionYield of ortho-silylmethylated products in Ru-catalyzed C-H functionalization
Target Compound DataUp to 90% isolated yield
Comparator Or BaselineGeneric alkyl halides (lack the required silyl masking functionality)
Quantified DifferenceEnables specific downstream transformations (e.g., 74% yield in subsequent Peterson olefination) impossible with non-silylated analogs.
Conditions0.25-mmol scale, 5 mol% [Ru] catalyst, 1.0 equiv (bromomethyl)trimethylsilane.

Provides medicinal chemists with a reliable, high-yielding reagent for the late-stage structural diversification of complex pharmaceutical leads.

Synthesis of Peterson Olefination Reagents

Where this compound is the right choice for generating trimethylsilylmethylmagnesium bromide or trimethylsilylmethyllithium. Its reliable initiation prevents batch failures common with the chloro- analog, ensuring reproducible yields of terminal alkenes from ketones and aldehydes [1].

Late-Stage Pharmaceutical Functionalization

Where this compound is the right choice for introducing a masked benzylic anion via transition-metal-catalyzed C-H activation. The bromo- leaving group provides the ideal reactivity profile for Ru-catalyzed ortho-silylmethylation without the instability issues of the iodo- analog[2].

Manufacture of Organosilicon Ligands and Precursors

Where this compound is the right choice for SN2 displacement reactions with amines, thiols, or phosphites. The enhanced leaving group ability of the bromide allows for milder reaction conditions, preserving the integrity of complex ligand backbones [3].

Boiling Point

116.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

18243-41-9

Wikipedia

Bromomethyltrimethylsilane

General Manufacturing Information

Silane, (bromomethyl)trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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